N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that incorporate both benzamide and carbamothioyl functional groups, which are often explored for their biological activities. The compound's molecular formula is and it has a molecular weight of approximately .
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide is classified as an organic compound with potential pharmaceutical applications. Its structural characteristics suggest it may exhibit properties useful in drug development, particularly in targeting specific biological pathways.
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide features several key functional groups:
The compound's structural data includes:
InChI=1S/C23H20N2O5/c1-27-16-10-15(11-17(13-16)28-2)22(26)24-19-12-14(8-9-20(19)29-3)23-25-18-6-4-5-7-21(18)30-23/h4-13H,1-3H3,(H,24,26)OAURTHSGDOTNBU-UHFFFAOYSA-NThese identifiers are crucial for database searches and structural elucidation .
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide can participate in various chemical reactions typical of amides and thioamides:
These reactions require specific conditions tailored to the functional groups present in the compound. Monitoring reaction progress through spectroscopic methods is essential for optimizing yields .
The mechanism of action for N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications in the benzoxazole or diethoxy groups can significantly affect biological activity, indicating that this compound may have therapeutic potential .
The physical properties include:
Chemical properties relevant to this compound include:
Further characterization through spectroscopic methods (e.g., NMR, IR spectroscopy) provides insights into functional group presence and molecular interactions .
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide has potential applications in:
Due to its complex structure and potential biological activity, it represents an interesting candidate for further research in drug development .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6